molecular formula C7H9N3OS B2571185 1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide CAS No. 1092346-77-4

1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide

Cat. No.: B2571185
CAS No.: 1092346-77-4
M. Wt: 183.23
InChI Key: IGZVHLPMZJSQCH-UHFFFAOYSA-N
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Description

1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide is a chemical compound with the molecular formula C7H9N3OS and a molecular weight of 183.23086 . This compound is known for its unique structure, which includes a thioxo group and a pyridine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide involves its interaction with specific molecular targets and pathways. The thioxo group and pyridine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methyl-2-sulfanylidenepyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-10-4-2-3-5(7(10)12)6(11)9-8/h2-4H,8H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZVHLPMZJSQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=S)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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